molecular formula C5H6ClF3 B2744570 1-Chloro-3-(trifluoromethyl)cyclobutane CAS No. 123812-81-7

1-Chloro-3-(trifluoromethyl)cyclobutane

Cat. No.: B2744570
CAS No.: 123812-81-7
M. Wt: 158.55
InChI Key: RRKYWVOSPNRELB-UHFFFAOYSA-N
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Description

1-Chloro-3-(trifluoromethyl)cyclobutane is an organic compound with the molecular formula C5H6ClF3. It is a cyclobutane derivative where a chlorine atom and a trifluoromethyl group are attached to the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(trifluoromethyl)cyclobutane can be synthesized through various methods. One common approach involves the reaction of cyclobutene with chlorine and trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at specific temperatures to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are introduced in a continuous flow system. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(trifluoromethyl)cyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated cyclobutanes, while oxidation can produce cyclobutanones or carboxylic acids .

Scientific Research Applications

1-Chloro-3-(trifluoromethyl)cyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-chloro-3-(trifluoromethyl)cyclobutane exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing trifluoromethyl group and the electron-donating chlorine atom. These substituents affect the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-(trifluoromethyl)cyclobutane is unique due to its cyclobutane ring structure, which imparts different chemical properties compared to its aromatic counterparts. The ring strain in cyclobutane makes it more reactive in certain chemical reactions, providing distinct advantages in synthetic applications .

Biological Activity

1-Chloro-3-(trifluoromethyl)cyclobutane is a fluorinated organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications based on recent studies and findings.

Chemical Structure and Properties

This compound features a cyclobutane ring with a chlorine atom and a trifluoromethyl group attached. The presence of these substituents significantly influences its chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Chlorination of Cyclobutene : This method involves the reaction of cyclobutene with chlorine gas in the presence of trifluoromethylating agents. Specific conditions such as temperature and catalysts are optimized to yield the desired product effectively.
  • Industrial Production : In industrial settings, continuous flow systems are employed to enhance the efficiency and yield of production, optimizing factors like temperature and pressure during the reaction process.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability, while the chlorine atom can participate in electrophilic interactions. These properties make it a versatile compound for studying enzyme inhibition and other biochemical pathways .

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency against certain enzymes. For instance, studies have shown that modifications in the chemical structure can lead to significant increases in inhibitory effects on enzymes involved in metabolic pathways .
  • Pharmacological Applications : The compound is being explored as a potential intermediate in drug development due to its unique structural properties. Its fluorinated nature is particularly relevant for creating drugs targeting central nervous system disorders, where lipophilicity plays a crucial role in drug efficacy .
  • Comparative Analysis : When compared to similar compounds like 3-chlorobenzotrifluoride or 1-chloro-3-(trifluoromethyl)benzene, this compound exhibits distinct reactivity patterns due to the ring strain associated with cyclobutane, making it more reactive under certain conditions.

Applications in Research

The compound's unique properties allow it to serve as a building block in organic synthesis and as a probe for biochemical research. Its potential applications include:

  • Medicinal Chemistry : Investigations into its role as a pharmaceutical intermediate are ongoing, focusing on its ability to influence biological pathways effectively.
  • Material Science : The compound's reactivity also finds applications in developing new materials with specific electronic properties due to its fluorinated structure.

Properties

IUPAC Name

1-chloro-3-(trifluoromethyl)cyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClF3/c6-4-1-3(2-4)5(7,8)9/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKYWVOSPNRELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123812-81-7
Record name 1-chloro-3-(trifluoromethyl)cyclobutane
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